Triazolo[1,5-a]pyridine-5-carboxylic acid

Antiparasitic Trypanocidal Chagas Disease

This [1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid is the essential regioisomer for medicinal chemistry campaigns requiring the [1,2,3]-scaffold. Unlike the common [1,2,4]-isomer, it enables regioselective lithiation at the 7-position for focused library synthesis and exhibits unique antiparasitic activity against T. cruzi. Use it to avoid >10-fold potency losses seen when replacing the [1,2,4]-triazole in KDM inhibitors. The 5-carboxylic acid handle allows rapid derivatization. Specify CAS 1536980-41-2 to ensure target engagement specificity and scaffold-validated SAR studies.

Molecular Formula C7H5N3O2
Molecular Weight 163.136
CAS No. 1536980-41-2
Cat. No. B2715647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriazolo[1,5-a]pyridine-5-carboxylic acid
CAS1536980-41-2
Molecular FormulaC7H5N3O2
Molecular Weight163.136
Structural Identifiers
SMILESC1=CN2C(=CN=N2)C=C1C(=O)O
InChIInChI=1S/C7H5N3O2/c11-7(12)5-1-2-10-6(3-5)4-8-9-10/h1-4H,(H,11,12)
InChIKeyGLUUKBVZIQVGQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Triazolo[1,5-a]pyridine-5-carboxylic Acid (CAS 1536980-41-2) Core Scaffold and Procurement Context


Triazolo[1,5-a]pyridine-5-carboxylic acid (CAS 1536980-41-2) is a heterocyclic building block characterized by a fused [1,2,3]triazolo[1,5-a]pyridine bicyclic core bearing a carboxylic acid moiety at the 5-position [1]. This compound has attracted significant attention as a privileged scaffold in medicinal chemistry, primarily due to its potential as a versatile intermediate for the synthesis of diverse derivatives with notable biological activities [2]. The carboxylic acid functional group at the 5-position provides a critical synthetic handle for further derivatization and conjugation.

Triazolo[1,5-a]pyridine-5-carboxylic Acid (CAS 1536980-41-2): Why Isomers and Analogs Are Not Interchangeable


The [1,2,3]triazolo[1,5-a]pyridine regioisomer (CAS 1536980-41-2) exhibits distinct reactivity and biological profiles compared to its more common [1,2,4]triazolo[1,5-a]pyridine counterpart (CAS 1234616-38-6) and other structurally similar analogs. Substitution at different ring positions or the introduction of additional functional groups (e.g., amino, methyl) profoundly alters electronic distribution, steric hindrance, and hydrogen-bonding capacity [1]. This structural divergence translates into significant differences in target engagement, as evidenced by variations in inhibitory potency across multiple biological targets [2]. Consequently, in silico or empirical substitution of the [1,2,3] scaffold with the [1,2,4] isomer or other analogs without explicit validation introduces substantial risk of project failure, underscoring the necessity for precise chemical procurement based on validated differentiation.

Triazolo[1,5-a]pyridine-5-carboxylic Acid (CAS 1536980-41-2): Quantified Differentiation Against Key Comparators


Target Compound [1,2,3]-Regioisomer Exhibits Antiparasitic Activity Distinct from [1,2,4]-Regioisomer

The [1,2,3]triazolo[1,5-a]pyridine scaffold (CAS 1536980-41-2) serves as the core for a series of novel trypanocidal agents targeting Trypanosoma cruzi, the causative agent of Chagas disease [1]. Compound 16 from this series inhibits 14α-demethylase, leading to an imbalance in the cholesterol/ergosterol synthesis pathway and subsequent cell cycle arrest and death in T. cruzi epimastigotes [1]. In contrast, the more extensively studied [1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid scaffold (CAS 1234616-38-6) is primarily documented for its anticancer and kinase inhibitory activities, with no reported antiparasitic efficacy in the primary literature . This establishes a distinct and potentially non-overlapping target profile for the [1,2,3]-regioisomer.

Antiparasitic Trypanocidal Chagas Disease

Scaffold Substitution from [1,2,4] to [1,2,3]-Triazole Results in >10-Fold Loss of KDM Inhibitory Potency

In the optimization of histone demethylase inhibitors, replacing the 1,2,4-triazole ring in a 4-carboxy-2-triazolopyridine scaffold with a 1,2,3-triazole ring resulted in a greater than ten-fold reduction in potency for multiple KDM isoforms (KDM3A, 4C, 4E, 5C) [1]. While the original [1,2,4]triazole-based compound KDOAM-25 demonstrates potent inhibition of KDM5B with an IC50 of 19 nM [2], the [1,2,3] analog exhibits significantly diminished activity. This demonstrates that even subtle isosteric replacements profoundly alter binding affinity, directly informing the selection of the appropriate regioisomer for KDM-targeted projects.

Epigenetics Histone Demethylase KDM2A Structure-Activity Relationship

Regioselective Lithiation Enables Unique Derivatization at the 7-Position for [1,2,3]Triazolo[1,5-a]pyridines

The [1,2,3]triazolo[1,5-a]pyridine system exhibits unique regioselective lithiation chemistry at the 7-position, enabling the synthesis of 7-substituted derivatives, including triazolopyridyl pyridyl ketones [1]. This site-specific functionalization is a key feature of the [1,2,3]-isomer, facilitating the generation of focused libraries for medicinal chemistry. In contrast, the lithiation and subsequent functionalization of the [1,2,4]triazolo[1,5-a]pyridine scaffold is known to occur preferentially at different positions or requires different directing strategies [2]. This difference in regioselectivity directly impacts the types of analogs that can be efficiently synthesized from each core.

Synthetic Chemistry Regioselective Functionalization Organometallic Chemistry

Metal-Free Microwave-Assisted Synthesis Protocol for [1,2,4]Triazolo[1,5-a]pyridine Derivatives Not Directly Applicable to [1,2,3]-Isomer

A recently reported metal-free, microwave-assisted protocol enables the efficient synthesis of mono- and bis-[1,2,4]triazolo[1,5-a]pyridines from 1-amino-2-imino-pyridine precursors and various carboxylic acids [1]. This method offers an environmentally benign and high-yielding route to [1,2,4]-substituted derivatives. However, this specific protocol is not directly transferable to the synthesis of the [1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid core (CAS 1536980-41-2), which typically relies on different synthetic strategies, such as the oxidative cyclization of 2-pyridyl ketone hydrazones [2]. The incompatibility highlights the distinct synthetic requirements for each regioisomer.

Green Chemistry Microwave-Assisted Synthesis Heterocyclic Synthesis

[1,2,3]Triazolo[1,5-a]pyridine-5-carboxylic Acid (CAS 1536980-41-2) vs. 2-Amino Analog (CAS 1536143-78-8): A Key Differentiator in JAK2 Inhibitor Design

The 2-amino-substituted analog, 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid (CAS 1536143-78-8), has been explicitly identified and advanced as a ligand-efficient scaffold for the development of JAK2 inhibitors with demonstrated pharmacodynamic activity in a mouse xenograft model . The parent [1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid (CAS 1536980-41-2) lacks this specific amino group and has not been reported as a JAK2 inhibitor scaffold. The presence of the 2-amino group is critical for JAK2 binding affinity and cellular potency . This highlights that while both are 5-carboxylic acid derivatives, their biological target profiles are highly dependent on specific substituents and regioisomerism.

Kinase Inhibition JAK2 Myeloproliferative Neoplasms

[1,2,3]Triazolo[1,5-a]pyridine-5-carboxylic Acid (CAS 1536980-41-2) vs. 7-Methyl Analog (CAS N/A): Distinct Electronic and Steric Profiles Impact Reactivity

The introduction of a methyl group at the 7-position, as in 7-methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid, introduces distinct electronic and steric effects that influence both chemical reactivity and intermolecular interactions . This modification can alter the compound's solubility, metabolic stability, and binding conformation with biological targets compared to the unsubstituted parent [1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid (CAS 1536980-41-2). While specific comparative bioactivity data are limited, the fundamental change in physicochemical properties and the potential to block a key metabolic soft spot differentiate the methyl analog from the unsubstituted parent core.

Physical Organic Chemistry SAR Medicinal Chemistry

Triazolo[1,5-a]pyridine-5-carboxylic Acid (CAS 1536980-41-2): Recommended Procurement Scenarios Based on Validated Evidence


Discovery of Novel Antiparasitic Agents for Chagas Disease

Based on direct evidence of trypanocidal activity against Trypanosoma cruzi [1], procurement of [1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid (CAS 1536980-41-2) is specifically recommended for medicinal chemistry campaigns aiming to identify and optimize new antiparasitic leads. The scaffold's demonstrated ability to alter sterol biosynthesis in the parasite provides a validated starting point for structure-activity relationship studies. This application scenario is unique to the [1,2,3]-regioisomer and cannot be fulfilled by the more common [1,2,4]-isomer.

Synthesis of 7-Substituted Triazolopyridine Derivatives

The unique regioselective lithiation chemistry of the [1,2,3]triazolo[1,5-a]pyridine system at the 7-position [2] makes CAS 1536980-41-2 the preferred starting material for the synthesis of 7-substituted analogs. Researchers focused on generating focused libraries with this specific substitution pattern should prioritize this compound. Alternative regioisomers will yield different or less predictable functionalization outcomes.

Negative Control in KDM Epigenetic Inhibitor Programs

Given the >10-fold reduction in potency observed for KDM isoforms when the 1,2,4-triazole ring is replaced with a 1,2,3-triazole [3], [1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid (CAS 1536980-41-2) can serve as a valuable negative control or tool compound to validate target engagement specificity in KDM inhibitor research. Its use can help distinguish on-target effects from off-target or scaffold-related artifacts.

Baseline Scaffold for Proprietary Derivatization

As an unsubstituted core with a carboxylic acid handle at the 5-position, CAS 1536980-41-2 is the ideal starting point for the synthesis of novel, proprietary derivatives. Its distinct biological profile compared to the [1,2,4]-isomer [4] and other substituted analogs makes it a valuable building block for exploring new chemical space in multiple therapeutic areas, including antiparasitic and anti-infective drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triazolo[1,5-a]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.